Caminoside A
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H86O22 |
|---|---|
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-acetyloxy-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(10R)-2-oxononadecan-10-yl]oxyoxan-3-yl]oxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] butanoate |
InChI |
InChI=1S/C49H86O22/c1-7-9-10-11-12-15-18-22-30(23-19-16-13-14-17-21-26(3)51)66-48-43(39(59)36(56)31(24-50)67-48)70-49-45(71-47-41(61)38(58)35(55)28(5)64-47)44(69-33(53)20-8-2)42(65-29(6)52)32(68-49)25-62-46-40(60)37(57)34(54)27(4)63-46/h27-28,30-32,34-50,54-61H,7-25H2,1-6H3/t27-,28+,30-,31-,32-,34+,35+,36-,37+,38-,39+,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+/m1/s1 |
InChI Key |
XTQWRNIJLVUYJY-ZFMPSFEPSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@H]([C@H](O3)C)O)O)O)OC(=O)C)OC(=O)CCC)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C)O)O)O)OC(=O)C)OC(=O)CCC)OC4C(C(C(C(O4)C)O)O)O |
Synonyms |
caminoside A |
Origin of Product |
United States |
Structural Elucidation and Unique Glycosidic Architecture of Caminoside a
Spectroscopic Analysis and Chemical Degradation Studies
The determination of Caminoside A's structure was accomplished through a combination of spectroscopic methods and chemical degradation. ubc.canih.gov Initial analysis of the crude extract from Caminus sphaeroconia indicated the presence of a complex mixture of related glycolipids. cdnsciencepub.comnih.gov Bioassay-guided fractionation was employed to isolate the pure compound, this compound. acs.orgacs.org
Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments such as COSY, HMBC, HSQC, and TOCSY, were instrumental in piecing together the molecule's intricate framework. cdnsciencepub.comacs.orgmdpi.com High-resolution mass spectrometry (HRMS) provided crucial information about the molecular formula and fragmentation patterns, which helped to identify the different components of the glycolipid. cdnsciencepub.com
Chemical degradation was a key step in confirming the identities of the constituent monosaccharides and the aglycone. cdnsciencepub.comacs.org Acid-catalyzed methanolysis was used to cleave the glycosidic bonds, releasing the individual sugar units as methyl glycosides, which were then peracetylated for analysis. cdnsciencepub.com This process, along with further spectroscopic analysis, allowed for the unambiguous identification of the sugar residues and their linkages. cdnsciencepub.com
Characterization of Unique Monosaccharide Residues (e.g., 6-deoxy-D-talose, L-quinovose)
This compound possesses a distinctive tetrasaccharide chain composed of two D-glucopyranose units, one L-quinovopyranose unit, and one 6-deoxy-D-talopyranose unit. mdpi.comresearchgate.net The presence of 6-deoxy-D-talose and L-quinovose is noteworthy, as these sugars are rarely found in natural products. mdpi.comresearchgate.net
The identification of these rare monosaccharides was confirmed through chemical degradation and comparison with authentic standards. cdnsciencepub.com The carbohydrate chain of this compound features a fully substituted glucose residue at its center, a structural feature that is uncommon in sponge-derived glycolipids. acs.orgmdpi.com The specific arrangement and linkages of these sugar units contribute to the unique architecture of this compound. mdpi.comresearchgate.net
Table 1: Monosaccharide Composition of this compound
| Monosaccharide | Abbreviation | Commonality in Nature |
| D-Glucose | Glc | Common |
| L-Quinovose | Qui | Rare |
| 6-deoxy-D-talose | Tal | Rare |
Distinctive Aglycone Moiety (e.g., methyl ketone lipid aglycone)
A defining feature of this compound is its unusual aglycone, which is a long-chain lipid derivative. acs.org This aglycone is characterized by the presence of a methyl ketone functionality, a feature that was unprecedented among metabolites isolated from sponges at the time of its discovery. acs.org The lipid portion of the aglycone is a nonadecane (B133392) derivative that is oxidized. mdpi.com The complete stereochemistry of the aglycone was determined through detailed spectroscopic analysis and chemical synthesis. mdpi.com
The structure of the aglycone was further elucidated through analysis of fragmentation patterns in mass spectrometry experiments. cdnsciencepub.com This, combined with NMR data, allowed for the precise placement of the methyl ketone and other functional groups along the lipid chain. cdnsciencepub.com
Total Synthesis and Chemical Derivatization Strategies for Caminoside a and Analogues
Overview of Synthetic Methodologies for Glycolipids
The synthesis of glycolipids, such as Caminoside A, is a multifaceted endeavor that requires precise control over the stereochemical outcomes of glycosidic bond formations and the strategic use of protecting groups to differentiate numerous hydroxyl functionalities. knu.edu.afresearchgate.net Convergent strategies are often employed, wherein complex oligosaccharide and lipid fragments are synthesized separately and then coupled in the later stages. acs.orgrsc.org This approach allows for the efficient assembly of the target molecule and facilitates the preparation of analogues by modifying the individual building blocks. acs.org
Key to these syntheses is the development of highly stereoselective glycosylation reactions. mdpi.com The formation of 1,2-trans-glycosidic linkages is often achieved through neighboring group participation by an acyl protecting group at the C-2 position of the glycosyl donor. encyclopedia.pub However, the construction of 1,2-cis-glycosidic linkages, which are prevalent in many biologically active natural products including this compound, is significantly more challenging and requires specialized methodologies. mdpi.comnih.gov
Stereoselective Glycosylation Approaches in this compound Synthesis
The total synthesis of this compound necessitates the stereocontrolled formation of four distinct glycosidic linkages. thieme-connect.com A critical step in the synthesis reported by Yu and co-workers was the construction of the tetrasaccharide fragment. thieme-connect.commdpi.com This was achieved through a series of carefully planned glycosylation events, utilizing glycosyl donors such as trifluoroacetimidates. thieme-connect.comknu.edu.af The stereochemical outcome of these reactions is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter system, and the reaction conditions. For instance, the use of specific solvent systems and promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can influence the anomeric selectivity of the glycosylation. acs.org
A significant hurdle in the synthesis of this compound is the formation of the 1,2-cis-β-mannopyranoside-type linkage associated with the 6-deoxy-D-talose unit. mdpi.com This particular linkage is notoriously difficult to construct stereoselectively.
Key Challenges and Innovations in Total Synthesis
The total synthesis of this compound is fraught with challenges that have driven innovation in synthetic organic chemistry. academictree.org Beyond the stereoselective formation of glycosidic bonds, the synthesis demands meticulous planning of protecting group strategies to orchestrate the sequential unmasking of hydroxyl groups for glycosylation and acylation. thieme-connect.commdpi.com
The formation of the 1,2-cis-β-mannopyranoside linkage is a well-documented challenge in carbohydrate chemistry. mdpi.comnih.gov In their seminal total synthesis of this compound, Yu and colleagues ingeniously addressed this problem. mdpi.com Their strategy involved the use of a fucosyl derivative bearing a levulinyl (Lev) group at the 2-O-position. This allowed for the stereoselective formation of a β-glycosidic linkage with a glucopyranosyl acceptor. Subsequent inversion of the C-2 configuration via an oxidation/reduction sequence successfully yielded the desired 6-deoxy-talose unit with the correct β-linkage. mdpi.com This innovative approach highlights the creative solutions required to overcome the inherent difficulties in constructing such complex glycosidic bonds.
The synthesis of a molecule as complex as this compound, with its numerous hydroxyl groups, necessitates a sophisticated protecting group strategy. mdpi.com The choice of protecting groups is critical to ensure that specific hydroxyls can be selectively deprotected for subsequent reactions without affecting other protected functionalities. researchgate.net
In the synthesis of this compound, a variety of protecting groups are employed, including benzyl (B1604629) (Bn) ethers and acyl groups like acetyl (Ac) and butyryl (Bt). thieme-connect.com The final step of the synthesis involved the removal of benzyl protective groups under neutral hydrogenolysis conditions. This was a strategic choice to avoid the potential cleavage or migration of the acid- and base-labile acetyl and butyryl moieties. thieme-connect.com The careful selection and manipulation of these protecting groups were paramount to the successful assembly of the target molecule.
Construction of Complex Glycosidic Linkages (e.g., 1,2-cis-β-mannopyranoside-type linkage)
Synthesis of Caminoside Analogues and Derivatives
The development of a successful total synthesis of this compound opens the door to the preparation of its analogues and derivatives. mdpi.com This is crucial for structure-activity relationship (SAR) studies, which can elucidate the key structural features responsible for its biological activity and potentially lead to the development of more potent or selective therapeutic agents. nsf.gov
Following the successful synthesis of this compound, attention has turned to its naturally occurring analogues, Caminosides B, C, and D. mdpi.com The total synthesis of Caminoside B has been reported, employing a strategy closely related to that developed for this compound. mdpi.comresearchgate.net This synthesis also relied on efficient and stereoselective glycosylation reactions to assemble the characteristic oligosaccharide core. mdpi.com The synthesis of these analogues provides valuable material for further biological testing and helps to delineate the structural requirements for antimicrobial activity. nih.gov
Exploration of Modified Analogues (e.g., lipoic acid this compound)google.com
The modification of bioactive natural products through the synthesis of analogues is a fundamental strategy in medicinal chemistry. This approach aims to enhance biological activity, improve pharmacokinetic properties, and establish structure-activity relationships (SAR) that can guide the development of more potent and selective therapeutic agents. nih.govmdpi.comdiva-portal.orgresearchgate.net In the context of the marine glycolipid this compound, which exhibits noteworthy antimicrobial and type III secretion system (T3SS) inhibitory activities, the synthesis of analogues is a crucial step toward realizing its therapeutic potential. diva-portal.orgmdpi.com
A specific area of investigation has been the synthesis of a lipoic acid-Caminoside A conjugate. This research was detailed in a 2008 Ph.D. dissertation from the CSIR-National Chemical Laboratory in Pune by D. K. Ramesh under the guidance of M. K. Gurjar. ncl.res.inncl.res.in While the specific findings of this thesis, including the detailed synthetic pathway and the biological evaluation of the resulting analogue, are not widely published in publicly accessible literature, the rationale for such a modification can be inferred from the known properties of lipoic acid.
Lipoic acid is a naturally occurring compound known for its potent antioxidant properties and its role as a cofactor in vital mitochondrial enzyme complexes. nih.gov The disulfide ring of lipoic acid is redox-active, and it can be reduced to dihydrolipoic acid within cells, contributing to its biological effects. nih.gov The conjugation of lipoic acid to other molecules, such as peptides, has been explored to create novel lipopeptides with unique properties, including enhanced cytocompatibility and specific biological activities. nih.govnih.gov
The strategy of conjugating lipoic acid to this compound likely aimed to explore whether the introduction of this redox-active, antioxidant moiety could modulate the biological profile of the parent glycolipid. The research would have involved the chemical synthesis of a derivative where lipoic acid is covalently bonded to the this compound structure, a process that would require a carefully planned multi-step synthetic route. However, without access to the primary research, specific details on the coupling strategy, reaction yields, and the outcomes of biological assays on the lipoic acid-Caminoside A analogue remain within the referenced thesis. ncl.res.inncl.res.in The creation of such analogues is essential for building a comprehensive understanding of the SAR for the Caminoside family of glycolipids. mdpi.com
Mechanistic Insights into the Biological Activities of Caminoside a
Inhibition of Bacterial Type III Secretion Systems (T3SS)
A primary mechanism of action for Caminoside A is its ability to inhibit the Type III Secretion System (T3SS), a sophisticated protein delivery apparatus used by many Gram-negative bacteria to inject virulence factors, known as effector proteins, directly into host cells. researchgate.netmdpi.comnih.gov This "molecular syringe" is critical for the pathogen's ability to cause disease, and its disruption renders the bacteria less virulent. nih.govfrontiersin.orgpnas.org Targeting the T3SS is a promising anti-virulence strategy because it is typically essential for pathogenesis but not for bacterial survival, which may reduce the selective pressure for developing drug resistance. nih.govresearchgate.netnih.gov
The inhibitory effect of this compound on the T3SS has been primarily characterized in Enteropathogenic Escherichia coli (EPEC). researchgate.netmdpi.com EPEC is a significant human pathogen that causes severe diarrheal diseases, particularly in infants, by employing a T3SS to manipulate host intestinal epithelial cells. mdpi.comfrontiersin.org this compound was first identified as a T3SS inhibitor through a bioassay-guided fractionation approach that screened for compounds capable of blocking the secretion of virulence proteins from EPEC. nih.govcore.ac.uk
While the T3SS is a conserved virulence factor across numerous Gram-negative pathogens—including Salmonella, Yersinia, Shigella, and Pseudomonas species—the specific activity of this compound has been most extensively documented against EPEC. nih.govfrontiersin.org
The discovery and functional analysis of this compound's T3SS inhibition were facilitated by specific assays monitoring the secretion of EPEC effector proteins (Esps). mdpi.comsemanticscholar.org Studies demonstrated that this compound effectively decreases the secretion of the translocator protein EspB. nih.govfrontiersin.orgcore.ac.uk EspB is a crucial component of the T3SS translocon, which forms a pore in the host cell membrane to allow for the passage of other effector proteins. frontiersin.orgmdpi.com
The inhibitory action was confirmed using methods such as ELISA and SDS-PAGE analysis of proteins in the bacterial culture supernatant. frontiersin.orgmdpi.comresearchgate.net Notably, it was observed that this compound reduced the secretion of EspB but not EspC. nih.govmdpi.com This finding is significant because EspC is secreted through a different pathway (the type V secretion system), indicating that this compound specifically targets the T3SS apparatus or its regulation. nih.govmdpi.comsemanticscholar.org The compound was found to inhibit the EPEC T3SS with a half-maximal inhibitory concentration (IC₅₀) of 20 μM. nih.govmdpi.com
Table 1: T3SS Inhibitory Activity of this compound
| Compound | Target Organism | Assay | IC₅₀ |
|---|---|---|---|
| This compound | EPEC | T3SS Expression Inhibition | 20 μM nih.govmdpi.com |
A key characteristic of this compound as a T3SS inhibitor is its ability to disrupt bacterial virulence without being bactericidal to the target Gram-negative pathogen. mdpi.comnih.gov Multiple studies have confirmed that this compound does not affect the viability or growth of E. coli. nih.govfrontiersin.orgsemanticscholar.orgmdpi.com The minimum inhibitory concentration (MIC) against E. coli was reported to be greater than 100 µg/mL, a level at which it shows no conventional antibiotic activity. nih.govmdpi.com
By targeting virulence rather than survival, this compound can disarm the pathogen, making it less capable of causing infection, which in turn could allow the host's immune system to clear the bacteria more effectively. nih.gov This anti-virulence approach is considered a valuable strategy for combating bacterial infections while potentially minimizing the emergence of antibiotic resistance. nih.govnih.gov
Molecular Mechanisms and Biological Targets of Caminoside a Action
Elucidation of Specific T3SS Components or Pathways Targeted
Caminoside A exhibits a specific inhibitory effect on the Type III Secretion System. nih.govresearchgate.net Research indicates that its mechanism is not one of broad bactericidal or bacteriostatic action, but rather a targeted disruption of the secretion pathway. semanticscholar.orgmdpi.com This specificity was demonstrated in studies on enteropathogenic E. coli (EPEC), where this compound was found to decrease the secretion of the T3SS-dependent protein EspB, while having no effect on EspC, a protein that can be secreted via the type IV secretion system. nih.govmdpi.comresearchgate.net This differential effect strongly suggests that this compound's action is confined to the T3SS apparatus. nih.govresearchgate.net
The T3SS in E. coli is encoded by a pathogenicity island known as the locus of enterocyte effacement (LEE), which contains the genes for the entire secretion apparatus and its associated effector proteins. nih.gov While this compound clearly inhibits the function of this system, its precise molecular target within the multi-protein T3SS complex remains to be definitively identified. nih.govnih.govresearchgate.net The T3SS itself is a complex structure composed of a basal body, an export apparatus, a needle-like filament, and a translocon pore that inserts into the host cell membrane. ku.edunih.gov this compound is thought to act directly on a component of this secretion apparatus. asm.org
Interaction with Bacterial Virulence Factors (e.g., EspB)
The discovery of this compound was the result of a bioassay-guided fractionation screen designed to identify inhibitors of T3SS-mediated protein secretion. nih.govfrontiersin.org A primary finding of this research was the compound's ability to significantly reduce the secretion of the EPEC translocon protein, EspB. mdpi.comfrontiersin.org EspB is a critical virulence factor that, along with EspD, forms the translocation pore in the host cell membrane, which is essential for the delivery of other bacterial effector proteins into the host cell. nih.gov
| Compound | Organism | Effect | IC₅₀ |
| This compound | Enteropathogenic E. coli (EPEC) | Decreased secretion of the T3SS translocator protein EspB. nih.govmdpi.comfrontiersin.orgfrontiersin.org | 20 µM nih.govsemanticscholar.orgmdpi.com |
| This compound | Enteropathogenic E. coli (EPEC) | No effect on the secretion of EspC (secreted by other systems). nih.govmdpi.comresearchgate.net | Not Applicable |
Cellular Pathways Modulated in Host-Pathogen Interactions
The Type III Secretion System is a primary tool for pathogens to manipulate host cellular pathways to their advantage. semanticscholar.org T3SS effector proteins can interfere with a wide range of host processes, including cytoskeletal dynamics, cellular trafficking, inflammatory responses, and programmed cell death. ku.edunih.gov For instance, many pathogens use the T3SS to subvert the innate immune response by targeting signaling pathways like NF-κB and MAPK. nih.gov
By inhibiting the T3SS, this compound indirectly prevents the modulation of these host cellular pathways. nih.gov The failure to secrete and translocate effector proteins like EspB means the pathogen cannot establish the molecular syringe needed to inject other effectors that carry out these subversive activities. nih.govnih.gov Consequently, the host cell's normal signaling and defense mechanisms are more likely to remain intact. The primary mechanism of this compound in modulating host-pathogen interactions is therefore the blockade of the pathogen's ability to engage with and manipulate the host cell's internal machinery. semanticscholar.org
Unidentified Biological Targets and Pathways
Despite its well-documented inhibitory effect on the T3SS, the specific molecular target of this compound remains unknown. nih.govnih.govresearchgate.net This lack of a defined target is a significant gap in the understanding of its mechanism of action. nih.gov The complexity of the T3SS, which consists of over 20 different proteins, presents a wide array of potential binding partners for an inhibitor. ku.edu
The difficulty in identifying the precise target has been a major obstacle to the further development of caminosides as therapeutic agents. nih.govresearchgate.net This challenge is compounded by the complexities involved in the total synthesis of the this compound molecule. nih.govresearchgate.net While its effect—the inhibition of effector protein secretion—is clear, the direct protein interaction or pathway interference that leads to this outcome has not been elucidated. nih.govasm.org Future research, potentially employing advanced chemical biology and proteomic approaches, will be necessary to identify the specific binding partner(s) of this compound within the bacterial cell, which could pave the way for the rational design of more potent and synthetically accessible analogs. nih.gov
Structure Activity Relationship Sar Studies of Caminoside a and Its Analogues
Correlating Structural Features with T3SS Inhibitory Potency
Caminoside A was identified as a T3SS inhibitor through bioassay-guided fractionation of extracts from the marine sponge Caminus sphaeroconia. nih.govubc.ca It effectively blocks the pathogenicity of enteropathogenic E. coli (EPEC) by inhibiting the expression of the T3SS, with a reported IC50 value of 20 μM, without directly killing the bacteria. nih.gov The inhibitory action of this compound is specific to the T3SS, as it has been shown to decrease the secretion of the T3SS effector protein EspB, but not EspC, which can be secreted through other pathways. nih.gov
| Compound | Target Organism | T3SS Inhibitory Activity (IC50) | Source |
| This compound | EPEC | 20 μM | nih.govnih.gov |
| Caminoside B | EPEC | 20 μM | nih.govmdpi.com |
| Caminoside C | EPEC | 20 μM | nih.govmdpi.com |
| Caminoside D | EPEC | 20 μM | nih.govmdpi.com |
Influence of Sugar Moieties on Biological Activity
Glycolipids, by definition, consist of a carbohydrate portion linked to a lipid molecule. nih.gov The sugar moieties in these compounds often play a critical role in their biological activities. ontosight.ai In the case of caminosides, the carbohydrate part is a key structural feature. While specific SAR studies detailing the modification of the sugar components and the resulting impact on T3SS inhibition are not extensively reported, the consistent activity of caminosides A, B, C, and D suggests that the specific arrangement and type of sugars present in the natural products are well-suited for this biological function. nih.govmdpi.com The complexity of the sugar arrangement in caminosides is a notable feature. ontosight.ai The total synthesis of this compound and its analogues has been a significant undertaking, highlighting the intricate nature of the carbohydrate portion. nih.gov
Comparative SAR with Other Glycolipid Virulence Inhibitors
The discovery of this compound as a T3SS inhibitor highlighted the potential of glycolipids as a class of virulence-targeting agents. nih.gov Other natural product glycolipids have also been investigated as inhibitors of bacterial virulence. For instance, the pachymosides, isolated from the sponge Pachymatisma johnstonia, also showed activity in a T3SS inhibition screen. cdnsciencepub.com
Comparing the SAR of caminosides with other T3SS inhibitors reveals different structural scaffolds capable of achieving the same functional outcome. For example, salicylidene acylhydrazides and phenoxyacetamides are well-studied classes of synthetic T3SS inhibitors with distinct structures and responsive SARs. researchgate.netdiva-portal.orggla.ac.uk Unlike these smaller, synthetic molecules, the caminosides are large, complex natural products. Other natural product T3SS inhibitors like aurodox (B605688) and guadinomine B also have structures that are vastly different from the caminosides, indicating that the T3SS can be targeted by a diverse range of chemical entities. nih.govpnas.org This diversity suggests multiple potential binding sites or mechanisms of action for inhibiting this complex bacterial machinery. researchgate.net
Advanced Analytical Techniques for Caminoside a Research
Spectroscopic Methodologies (e.g., NMR, Mass Spectrometry)
The determination of Caminoside A's intricate structure was heavily reliant on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Initial analysis of this compound using 1H NMR spectroscopy revealed key features of a glycolipid structure. The spectrum showed deshielded methine resonances characteristic of protons on sp3 carbons attached to oxygen atoms, along with signals for acetate (B1210297) methyls and an aliphatic hydrocarbon chain. hebmu.edu.cn This data provided the first clues to its complex glycosidic nature. Further detailed structural information was obtained through extensive 2D NMR and MS analyses. hebmu.edu.cnmdpi.com These techniques were crucial in identifying the presence of a rare 6-deoxytalose residue and a fully substituted glucose unit within the molecule. hebmu.edu.cn
To overcome the complexities of the natural product mixture, a peracetylated derivative of this compound was synthesized. The NMR data from this derivative, along with chemical degradation studies, allowed for the complete assignment of the tetrasaccharide fragment's structure. hebmu.edu.cn For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in placing a butyrate (B1204436) ester at the C-3 position and an acetate ester at the C-4 position of the second glucose unit. hebmu.edu.cn
Mass spectrometry played a vital role in determining the molecular formula and fragmentation patterns of both the native compound and its degradation products. For example, Chemical Ionization Mass Spectrometry (CIMS) of the aglycon produced from methanolysis gave a [M + NH4]+ ion, which, combined with Electron Ionization Mass Spectrometry (EIMS) data, confirmed its molecular formula. hebmu.edu.cn
Table 1: Key Spectroscopic Data for this compound and its Derivatives
| Technique | Sample | Key Findings |
|---|---|---|
| 1H NMR | This compound | Revealed glycolipid nature with sugar and lipid moieties. hebmu.edu.cn |
| 2D NMR (COSY, HMQC, HMBC) | This compound Peracetate | Elucidated the connectivity of the tetrasaccharide core and placement of ester groups. hebmu.edu.cn |
| Mass Spectrometry (CIMS, EIMS) | Aglycon of this compound | Determined the molecular formula of the lipid portion. hebmu.edu.cn |
Chromatographic Separation and Purification Techniques
The isolation of this compound from its natural source, the marine sponge Caminus sphaeroconia, involved a multi-step process heavily reliant on chromatographic techniques. The initial crude extract of the sponge was subjected to bioassay-guided fractionation. hebmu.edu.cnnih.gov This process involves separating the extract into different fractions and testing each for biological activity to guide further purification steps.
Reversed-phase High-Performance Liquid Chromatography (HPLC) was a critical tool in this process. frontiersin.orgresearchgate.net It was used to separate the complex mixture of glycolipids present in the active fractions. hebmu.edu.cn In some cases, multiple rounds of HPLC with different column chemistries, such as a Fluoro-Phenyl column, were necessary to achieve the desired purity. frontiersin.org Mass-triggered fractionation, where the HPLC system is coupled to a mass spectrometer that directs the collection of fractions based on their mass-to-charge ratio, was also employed for efficient isolation. frontiersin.org
Further purification steps sometimes involved other chromatographic methods like silica (B1680970) gel column chromatography and thin-layer chromatography to isolate specific components from the complex natural product mixture. researchgate.net The purification of monosaccharide components from the methanolysis of this compound also required HPLC after peracetylation. hebmu.edu.cn
Table 2: Chromatographic Methods Used in this compound Isolation and Analysis
| Technique | Purpose | Reference |
|---|---|---|
| Bioassay-Guided Fractionation | Initial separation of crude extract based on biological activity. | hebmu.edu.cnnih.gov |
| Reversed-Phase HPLC | Purification of this compound and its derivatives. | hebmu.edu.cnfrontiersin.orgresearchgate.net |
| Silica Gel Column Chromatography | Further purification of isolated compounds. | researchgate.net |
| Thin-Layer Chromatography | Monitoring reaction progress and purity. | researchgate.net |
High-Throughput Screening Assays for Biological Activity (e.g., ELISA-based, SDS-PAGE analysis)
The discovery of this compound as an inhibitor of the type III secretion system (T3SS) was the result of a high-throughput screening (HTS) campaign. hebmu.edu.cn A key assay used in this initial screen was an Enzyme-Linked Immunosorbent Assay (ELISA) designed to monitor the secretion of the EspB protein by enteropathogenic E. coli (EPEC). researchgate.netnih.govasm.org This HTS allowed for the rapid testing of a large library of compounds, identifying those that reduced EspB secretion without affecting bacterial growth. asm.org
These HTS and subsequent validation assays were crucial in identifying this compound from a complex natural product extract and establishing its primary biological activity as a T3SS inhibitor. hebmu.edu.cnmdpi.com
Bio-imaging and Cell-based Assays for Mechanistic Studies (e.g., EPEC-mediated hemolysis, translocation assays)
To delve deeper into the mechanism of action of this compound, various cell-based assays and bio-imaging techniques have been employed. These assays provide insights into how the compound affects the interaction between pathogenic bacteria and host cells.
One important cell-based assay is the EPEC-mediated red blood cell hemolysis assay. nih.govnih.gov The T3SS translocon proteins, EspB and EspD, can form pores in the membranes of red blood cells, leading to their lysis. nih.govnih.gov The ability of a compound to inhibit this hemolysis is indicative of its potential to block the T3SS translocon. While some T3SS inhibitors like aurodox (B605688) potently inhibit hemolysis, it was noted that some fractions from marine actinobacteria did not prevent red blood cell hemolysis, suggesting different mechanisms of action. nih.gov
Translocation assays are another critical tool for studying T3SS inhibitors. These assays directly measure the delivery of effector proteins from the bacteria into the host cell. frontiersin.org One such assay utilizes an EPEC strain expressing a Tir-beta-lactamase fusion protein. frontiersin.org The translocation of this fusion protein into host cells can be detected using a fluorescent substrate, providing a quantitative measure of T3SS function. asm.org
Fluorescent actin stain assays are used to visualize the effects of T3SS inhibition on the host cell cytoskeleton. EPEC infection leads to the formation of actin pedestals beneath the attached bacteria, a process dependent on the translocated intimin receptor (Tir). frontiersin.orgnih.gov Bio-imaging of infected cell monolayers stained with fluorescently labeled phalloidin (B8060827) (to visualize actin) and Hoechst (to visualize nuclei) allows for the assessment of pedestal formation. nih.gov Inhibition of this process by a compound indicates interference with the T3SS-mediated manipulation of the host cell.
Table 3: Cell-Based Assays for this compound Research
| Assay | Purpose | Key Observation | Reference |
|---|---|---|---|
| EPEC-mediated Hemolysis | Measures the integrity of the T3SS translocon pore formation. | Some T3SS inhibitors prevent red blood cell lysis. | nih.govnih.gov |
| Tir Translocation Assay | Quantifies the delivery of the Tir effector protein into host cells. | Used to discover inhibitors that block effector translocation. | frontiersin.org |
| Fluorescent Actin Stain Assay | Visualizes the formation of actin pedestals in infected host cells. | Inhibition of pedestal formation indicates disruption of T3SS function. | nih.gov |
Future Directions and Translational Potential in Anti Virulence Research
Expanding the Scope of T3SS Inhibition: New Pathogen Models
The initial discovery of Caminoside A focused on its activity against EPEC, a significant cause of diarrheal disease. frontiersin.orgresearchgate.net However, the T3SS is a conserved virulence factor found in a wide array of Gram-negative bacteria, including many human and plant pathogens. escholarship.orgnih.govnih.gov A crucial future direction is to evaluate the inhibitory activity of this compound and its future analogues against a broader spectrum of T3SS-expressing pathogens.
Research on other T3SS inhibitors has established a precedent for broad-spectrum activity. For instance, inhibitors like the salicylidene acylhydrazides have shown efficacy against not only Yersinia species but also Chlamydia, Salmonella, and Shigella. encyclopedia.pubmdpi.com The exploration of diverse pathogen models is essential to determine the potential clinical and agricultural applications of a T3SS inhibitor.
Potential pathogen models for future this compound studies include:
Human Pathogens : Beyond EPEC, testing against other enteric pathogens like Salmonella enterica, Shigella spp., and hospital-acquired pathogens such as Pseudomonas aeruginosa would be a logical next step. nih.gov Intracellular bacteria like Chlamydia trachomatis, which rely on a T3SS for their pathogenic lifestyle, also represent important targets. nih.govnih.gov
Plant Pathogens : The agricultural sector faces significant losses from bacterial diseases. Many plant pathogens, such as Pseudomonas syringae, Erwinia amylovora (causes fire blight), Ralstonia solanacearum, and Dickeya dadantii (causes soft rot), utilize a T3SS to infect their hosts. encyclopedia.pubmdpi.comnih.gov Testing this compound against these pathogens could lead to novel, non-traditional crop protection agents. mdpi.comnih.gov
In vivo validation using established animal and plant models is a critical step. nih.gov Models such as mouse infection models for Salmonella or Citrobacter rodentium (a mouse pathogen that models EPEC infection) and plant leaf infiltration assays for P. syringae are well-suited for evaluating the efficacy of T3SS inhibitors. escholarship.orgnih.govnih.gov
Table 1: Potential Pathogen Models for Testing this compound Activity
| Pathogen Category | Species Example | Associated Disease | Rationale for Testing |
| Human Enteric Pathogen | Salmonella enterica | Salmonellosis | Conserved T3SS; major foodborne illness. nih.gov |
| Human Enteric Pathogen | Shigella flexneri | Shigellosis (Bacillary Dysentery) | T3SS is essential for invasion of colonic epithelium. nih.gov |
| Human Opportunistic Pathogen | Pseudomonas aeruginosa | Pneumonia, Sepsis | T3SS is a key virulence factor in immunocompromised patients. nih.gov |
| Human Intracellular Pathogen | Chlamydia trachomatis | Trachoma, Urogenital Infections | Obligate intracellular pathogen dependent on T3SS. nih.gov |
| Plant Pathogen | Pseudomonas syringae | Bacterial Speck/Blight | Well-studied T3SS; model for plant pathogen research. encyclopedia.pubmdpi.com |
| Plant Pathogen | Erwinia amylovora | Fire Blight | T3SS is a major pathogenicity factor in this devastating disease. encyclopedia.pub |
Rational Design of Potent this compound Analogues for Enhanced Activity and Selectivity
While this compound represents a novel chemical scaffold for T3SS inhibition, its natural form may not be optimal for therapeutic development. nih.gov A significant hurdle in its further characterization has been the difficulty in obtaining sufficient quantities of the compound. nih.govresearchgate.net The total chemical synthesis of this compound and its congener, Caminoside B, has been achieved, but the processes are long and complex, involving 33 and 25 steps, respectively. researchgate.net
This synthetic accessibility, though challenging, provides the foundation for rational design and the creation of analogues with improved properties. The goals of such medicinal chemistry efforts would be to:
Enhance Potency : Increase the inhibitory concentration (IC50) to allow for lower effective doses.
Improve Selectivity : Ensure the compound specifically targets the T3SS without affecting bacterial viability (to reduce resistance pressure) or host cell functions. mdpi.com For example, while this compound did not inhibit E. coli growth, it showed activity against some Gram-positive bacteria, indicating a potential lack of specificity that could be engineered out. mdpi.comresearchgate.net
Optimize Physicochemical Properties : Improve solubility, stability, and cell permeability, which are critical for drug development. nih.gov
Structure-Activity Relationship (SAR) studies are central to this process. diva-portal.org By synthesizing a library of this compound analogues with systematic modifications to the fatty acid chains, the sugar moieties, and the linkages between them, researchers can identify the key chemical features required for T3SS inhibition. mdpi.com This knowledge can then be used to build quantitative structure-activity relationship (QSAR) models to computationally predict the activity of new, virtual compounds, thereby streamlining the design and synthesis process. escholarship.orgdiva-portal.org
Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding
The precise molecular target of this compound within the T3SS or its regulatory network remains unknown. nih.gov A deeper mechanistic understanding is crucial for rational drug design and for predicting potential off-target effects. nih.gov The integration of multi-omics technologies offers a powerful, unbiased approach to elucidate the mechanism of action. portlandpress.com
This strategy involves treating a model bacterium (e.g., EPEC) with this compound and analyzing the global changes at multiple biological levels:
Transcriptomics : Using RNA-sequencing to measure changes in gene expression. This can reveal if this compound affects the transcription of T3SS structural genes, regulators, or effectors. portlandpress.com
Proteomics : Employing mass spectrometry to quantify changes in the protein landscape. This can confirm if transcriptional changes translate to the protein level and can identify post-translational modifications. Affinity chromatography using a modified this compound analogue as bait could also identify its direct binding partners within the bacterial cell. diva-portal.orgportlandpress.com
Metabolomics : Analyzing changes in the profile of small-molecule metabolites. This can provide insights into the functional consequences of T3SS inhibition and reveal effects on broader metabolic pathways. portlandpress.com
Lipidomics : As this compound is a glycolipid, investigating its impact on the bacterial membrane's lipid composition could provide clues about its mechanism. portlandpress.com
By integrating these datasets, researchers can build a comprehensive model of how this compound perturbs the bacterial system, pinpointing its primary target and downstream effects. frontiersin.org This approach has been successfully applied to understand bacterial virulence and can be adapted to decipher the function of novel inhibitors. portlandpress.com
Addressing Challenges in Production and Scalability for Research Applications
A major bottleneck that has impeded research on this compound since its discovery is the challenge of obtaining a consistent and scalable supply. nih.govresearchgate.nettjnpr.org Originally isolated from a marine sponge, Caminus sphaeroconia, this method is not sustainable or practical for producing the quantities needed for extensive research and development. acs.orgtjnpr.org
Overcoming this challenge requires a multi-pronged approach:
Optimization of Total Synthesis : While the initial total syntheses were lengthy, further research could focus on developing more efficient and concise synthetic routes to this compound and its simplified, active analogues. consensus.appglchemtec.ca The development of simplified analogues that retain activity but are easier to synthesize is a key strategy.
Synthetic Biology : Advances in synthetic biology could enable the production of complex natural products in engineered microbial hosts. glchemtec.ca This would involve identifying the biosynthetic gene cluster responsible for this compound production in the native or a symbiotic organism and transferring it to a chassis organism like E. coli or yeast for scalable fermentation-based production.
Semi-synthesis : If a precursor to this compound can be isolated in larger quantities, chemical modifications could be used to complete the synthesis. frontiersin.org
The structural complexity of natural products is a well-known obstacle in drug discovery. consensus.appnih.gov For this compound, its intricate stereochemistry and multiple functional groups make its synthesis inherently difficult. mdpi.com Addressing the production and scalability issues is a critical prerequisite for advancing this compound from a scientific curiosity to a viable lead compound in anti-virulence research. smujo.id
Q & A
Q. How can researchers isolate and purify Caminoside A from natural sources while preserving its structural integrity?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as HPLC or silica gel column chromatography. Structural preservation requires avoiding harsh conditions (e.g., high temperatures) that may degrade ester bonds. Confirm purity via NMR and mass spectrometry .
Q. What are the key structural determinants of this compound’s bioactivity as a Type III Secretion System (T3SS) inhibitor?
- Methodological Answer : Focus on its glucose core, ester-linked fatty acid chains, and hydroxyl groups. Comparative studies with analogs (e.g., Caminoside B, which lacks a fatty acid chain) reveal that both sugar and lipid moieties are critical for disrupting bacterial effector protein secretion. Use molecular docking to map interactions with T3SS components .
Q. How can in vitro assays be designed to evaluate this compound’s efficacy against Gram-negative pathogens?
- Methodological Answer : Use bacterial strains (e.g., Pseudomonas aeruginosa) with T3SS-dependent virulence. Measure inhibition of effector protein secretion via Western blot or GFP reporter systems. Include positive controls (e.g., known T3SS inhibitors) and validate with cytotoxicity assays to rule off-target effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from structural variants (e.g., oxidation of hydroxyl groups) or differences in bacterial strains. Standardize protocols for compound storage (e.g., inert atmosphere) and validate purity before assays. Use meta-analysis to compare datasets, adjusting for variables like bacterial growth phase .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo applications?
- Methodological Answer : Modify hydroxyl groups via acetylation or glycosylation to enhance stability. Use murine infection models to assess bioavailability and toxicity. Pair with metabolomics to track degradation products and identify metabolic bottlenecks .
Q. What computational approaches predict this compound’s binding affinity to non-canonical T3SS targets?
- Methodological Answer : Employ molecular dynamics simulations and free-energy perturbation calculations to model interactions with understudied T3SS components (e.g., needle tip proteins). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s inhibitory potency across bacterial species?
- Methodological Answer : Perform species-specific proteomic profiling to identify T3SS structural differences. Use RNA-seq to compare pathogen responses and identify resistance mechanisms. Cross-reference with structural analogs (e.g., Caminoside C-F) to isolate lineage-specific effects .
Q. What statistical models are appropriate for dose-response studies of this compound in complex biological systems?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Account for heteroscedasticity using weighted least squares. For in vivo data, use mixed-effects models to handle inter-individual variability .
Synthesis and Structural Modification
Q. What challenges arise in synthesizing this compound derivatives with enhanced solubility?
- Methodological Answer : Hydroxyl group acylation or PEGylation can improve aqueous solubility but may reduce membrane permeability. Balance modifications using logP calculations and parallel artificial membrane permeability assays (PAMPA) .
Q. How can researchers validate the stereochemical configuration of synthetic this compound analogs?
- Methodological Answer : Use chiral HPLC coupled with circular dichroism (CD) spectroscopy. Compare retention times and optical rotation with natural isolates. Confirm via X-ray crystallography if crystalline derivatives are obtainable .
Ethical and Reporting Standards
Q. What guidelines ensure reproducibility in publishing this compound research?
- Methodological Answer : Adhere to the Beilstein Journal’s experimental reporting standards: detail synthesis protocols, characterize all new compounds with NMR/MS data, and deposit raw datasets in public repositories (e.g., Zenodo). Disclose conflicts of interest, especially if collaborating with industrial partners .
Q. How should researchers address potential biases in preclinical studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
